methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Catalog No.
S13516994
CAS No.
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxy...

Product Name

methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

IUPAC Name

methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H3,10,11,12)

InChI Key

RMGATXOPRNDRGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=NC=CC(=C12)N

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is notable for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and other diseases related to abnormal cell signaling. The molecular structure features a pyrrolo[2,3-b]pyridine core, a scaffold known for its versatility in drug design and development, making it a subject of interest in medicinal chemistry .

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups, leading to different derivatives.
  • Substitution: Nucleophilic substitution can introduce various substituents at different positions on the pyrrolo[2,3-b]pyridine ring.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions, such as temperature and solvent choice, are optimized based on the desired outcome and target products .

The primary biological activity of methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is its inhibition of FGFRs. This interaction leads to reduced cell proliferation and can induce apoptosis in cancer cells. Studies have shown that this compound exhibits significant inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a promising candidate for therapeutic applications in treating cancers associated with aberrant FGFR signaling pathways .

The synthesis of methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:

  • Formation of the Pyrrolo Ring: Starting from appropriate precursors, the pyrrolo ring is formed through cyclization under controlled conditions.
  • Functionalization: Subsequent steps involve the introduction of the carboxylate and amino groups via various chemical transformations.

In industrial settings, optimized synthetic routes are essential for ensuring high yield and purity, often utilizing catalysts and specific reaction conditions to facilitate the cyclization process .

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
  • Cancer Therapy: Due to its inhibitory effects on FGFRs, it is being explored as a therapeutic agent for various cancers.
  • Research Tool: The compound is utilized in scientific research to study its interactions with biological targets and pathways related to cell growth and differentiation .

Research indicates that methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate interacts specifically with FGFRs. In vitro studies have demonstrated its ability to inhibit breast cancer cell proliferation and induce apoptosis. Furthermore, it has been shown to significantly reduce cell migration and invasion in cancer models, highlighting its potential as an effective therapeutic agent against tumors driven by FGFR signaling .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate808137-94-20.95
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate1190321-49-30.91
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate2351439-07-10.89
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate1696907-15-90.81
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate951625-93-70.79

Methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate stands out due to its specific inhibitory action against FGFRs compared to other derivatives that may not exhibit similar potency or specificity against these receptors. This unique biological activity makes it a valuable candidate for further development in cancer therapeutics .

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

191.069476538 g/mol

Monoisotopic Mass

191.069476538 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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